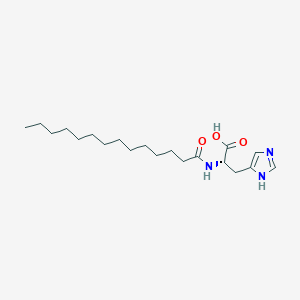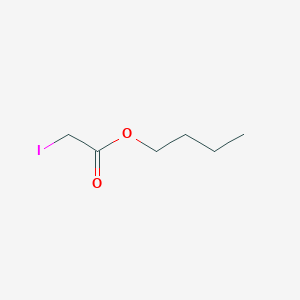
Butyl iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl iodoacetate is an organic compound with the molecular formula C₆H₁₁IO₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl iodoacetate can be synthesized through the reaction of butyl alcohol with iodoacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous addition of butyl alcohol and iodoacetic acid into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Butyl iodoacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to butyl acetate using reducing agents like lithium aluminum hydride.
Oxidation: this compound can be oxidized to butyl glycolate using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate is used as an oxidizing agent, and the reaction is carried out in an acidic medium at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products include butyl alcohol, butylamine, and butyl thiol.
Reduction: The major product is butyl acetate.
Oxidation: The major product is butyl glycolate.
Aplicaciones Científicas De Investigación
Butyl iodoacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to modify proteins and enzymes by alkylating thiol groups.
Medicine: this compound is used in the development of radiolabeled compounds for diagnostic imaging and cancer treatment.
Industry: It is used in the production of specialty chemicals, including flavors and fragrances.
Mecanismo De Acción
The mechanism of action of butyl iodoacetate involves the alkylation of thiol groups in proteins and enzymes. The iodine atom in the compound is highly reactive and can form covalent bonds with the sulfur atoms in thiol groups, leading to the modification of the protein or enzyme’s structure and function. This mechanism is utilized in various biochemical studies to investigate the role of specific thiol groups in enzymatic reactions.
Comparación Con Compuestos Similares
Butyl iodoacetate can be compared with other similar compounds such as:
Methyl iodoacetate: Similar in structure but with a methyl group instead of a butyl group. It is less hydrophobic and has different reactivity.
Ethyl iodoacetate: Contains an ethyl group instead of a butyl group. It has similar reactivity but different physical properties.
Propyl iodoacetate: Contains a propyl group instead of a butyl group. It has intermediate properties between methyl and this compound.
This compound is unique due to its longer carbon chain, which makes it more hydrophobic and affects its solubility and reactivity in different solvents.
Propiedades
Número CAS |
5345-61-9 |
|---|---|
Fórmula molecular |
C6H11IO2 |
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
butyl 2-iodoacetate |
InChI |
InChI=1S/C6H11IO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 |
Clave InChI |
MPLKDWCVBIOQRN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


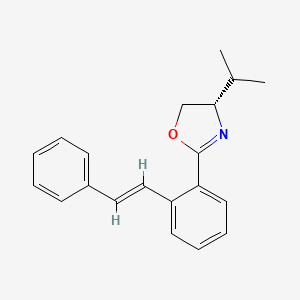
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
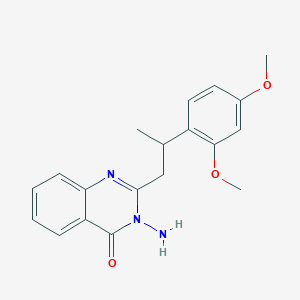
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)

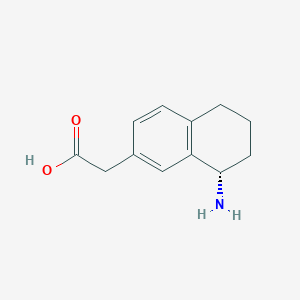
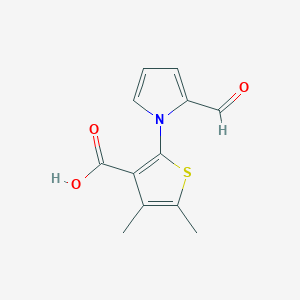
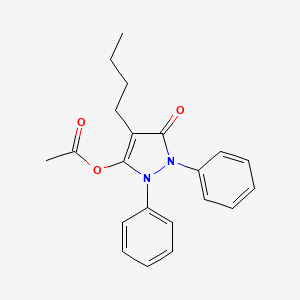
![4-((Benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12923729.png)
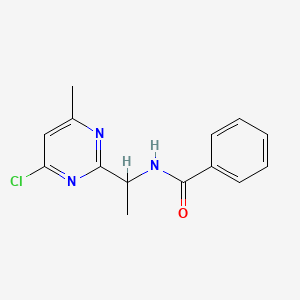
![N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12923739.png)
![4(3H)-Quinazolinone, 3-[2-(benzoyloxy)ethyl]-2-phenyl-](/img/structure/B12923755.png)
